molecular formula C22H30O B15164111 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl CAS No. 220186-64-1

4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl

Cat. No.: B15164111
CAS No.: 220186-64-1
M. Wt: 310.5 g/mol
InChI Key: DQEHOZPVIOXYLF-UHFFFAOYSA-N
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Description

4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a biphenyl structure with two methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-1,1’-biphenyl and 2-ethylhexanol.

    Etherification Reaction: The key step involves the etherification of 2,5-dimethyl-1,1’-biphenyl with 2-ethylhexanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For example, its oxidation and reduction reactions can alter the redox state of biomolecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b4,5-b’]dithiophene: Similar in structure due to the presence of ethylhexyl groups and aromatic rings.

    4-[(2-Ethylhexyl)oxy]-2,5-dimethylaniline: Shares the ethylhexyl group and aromatic structure.

Uniqueness

4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1’-biphenyl is unique due to its specific biphenyl core and the positioning of the ethylhexyl group, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.

Properties

CAS No.

220186-64-1

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

IUPAC Name

1-(2-ethylhexoxy)-2,5-dimethyl-4-phenylbenzene

InChI

InChI=1S/C22H30O/c1-5-7-11-19(6-2)16-23-22-15-17(3)21(14-18(22)4)20-12-9-8-10-13-20/h8-10,12-15,19H,5-7,11,16H2,1-4H3

InChI Key

DQEHOZPVIOXYLF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC(=C(C=C1C)C2=CC=CC=C2)C

Origin of Product

United States

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